molecular formula C17H13FN4O3 B2817399 8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034508-20-6

8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2817399
CAS RN: 2034508-20-6
M. Wt: 340.314
InChI Key: RJIVCLXSVKRACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex heterocyclic structures, similar to the molecule , are often subjects of synthetic and structural chemistry research. For instance, the synthesis of novel pyrido and thieno pyrimidines, which involve similar heterocyclic frameworks, has been explored for the development of new synthetic methodologies and the study of their structural characteristics (Bakhite et al., 2005).

Potential Biological Activities

Compounds with similar structural motifs have been investigated for their biological activities, including antibacterial, anticancer, and anti-inflammatory properties. For example, pyridonecarboxylic acids have been studied for their antibacterial activity (Egawa et al., 1984), while novel 6-heteroarylcoumarins with similar heterocyclic cores have been synthesized and screened for anticancer activity (Galayev et al., 2015).

Crystallography and Molecular Conformation

The detailed study of crystal structures and molecular conformations is another area of research for compounds with such intricate structures. The crystallographic analysis helps in understanding the molecular geometry, intermolecular interactions, and potential for forming stable crystal forms, which is crucial for the development of pharmaceuticals (Wang & Pan, 2006).

Mechanistic Insights in Organic Chemistry

Research on molecules with similar complexity often provides insights into reaction mechanisms and the development of new chemical reactions. For example, understanding the reactions of alkyl 2-benzylidene-2-polyfluoroacylacetates with N,N-dinucleophiles can offer new perspectives on the formation of pyridine and pyrido pyrimidine systems, shedding light on novel synthetic pathways and the behavior of fluorinated compounds in organic synthesis (Pryadeina et al., 2004).

properties

IUPAC Name

13-fluoro-5-(6-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-11-2-3-14-20-13-5-6-21(9-12(13)17(25)22(14)8-11)16(24)10-1-4-15(23)19-7-10/h1-4,7-8H,5-6,9H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVCLXSVKRACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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